molecular formula C15H16N4O2 B8006555 (5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one

(5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one

Cat. No.: B8006555
M. Wt: 284.31 g/mol
InChI Key: PHNPRJLFRPXTGO-JXAWBTAJSA-N
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Description

(5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one is a complex organic compound with a unique structure that includes a pyridine ring and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one with hydroxylamine under acidic conditions to form the hydroxyimino derivative. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted products depending on the reagents and conditions used.

Scientific Research Applications

(5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-2-Amino-5-(2-pyridinylmethylene)-1,3-thiazol-4(5H)-one: Shares a similar pyridine moiety but differs in the presence of a thiazole ring.

    (5E,7S)-2-amino-7-(4-fluoro-2-pyridin-3-ylphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one oxime: Contains a quinazoline ring and a fluorinated phenyl group.

Uniqueness

What sets (5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one apart is its unique combination of a hydroxyimino group with a pyridine and indazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(5E)-5-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-9-12-10(8-15(2,3)14(18-21)13(12)20)19(17-9)11-6-4-5-7-16-11/h4-7,21H,8H2,1-3H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNPRJLFRPXTGO-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C(=NO)C(C2)(C)C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=C1C(=O)/C(=N/O)/C(C2)(C)C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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